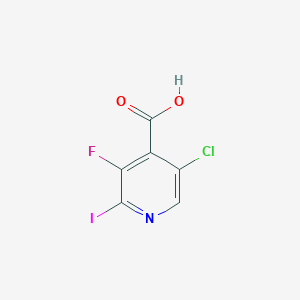5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic Acid
CAS No.: 514798-02-8
Cat. No.: VC8349977
Molecular Formula: C6H2ClFINO2
Molecular Weight: 301.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 514798-02-8 |
|---|---|
| Molecular Formula | C6H2ClFINO2 |
| Molecular Weight | 301.44 g/mol |
| IUPAC Name | 5-chloro-3-fluoro-2-iodopyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H2ClFINO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) |
| Standard InChI Key | CIWCADPDWHTLCF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=N1)I)F)C(=O)O)Cl |
| Canonical SMILES | C1=C(C(=C(C(=N1)I)F)C(=O)O)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a pyridine ring substituted at positions 2, 3, 4, and 5 with iodine, fluorine, a carboxylic acid group, and chlorine, respectively. The IUPAC name 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid reflects this substitution pattern . The SMILES notation C1=C(C(=NC=C1Cl)F)I)C(=O)O confirms the spatial arrangement, while the InChIKey UYVWJXVBKXZQPY-UHFFFAOYSA-N provides a unique identifier for computational studies.
Crystallographic and Stereochemical Considerations
Although crystallographic data for this specific compound remain unpublished, analogous halogenated pyridines exhibit planar aromatic systems with bond angles and lengths consistent with sp² hybridization . The carboxylic acid group at position 4 introduces hydrogen-bonding capabilities, which may influence solid-state packing and solubility.
Synthetic Methodologies
Halogenation and Carboxylation Strategies
A patent (CN102977010A) outlines a two-step synthesis via Ullmann coupling:
-
Halogenation: 3-Fluoro-5-chloro-2-iodopyridine (CAS 514797-98-9) serves as the halogenated precursor.
-
Carboxylation: Reaction with 2-(4-hydroxyphenoxy)propionic ester under cuprous salt catalysis (e.g., CuI or Cu₂O) in solvents like toluene or THF yields the target compound .
Table 1: Optimization Parameters for Ullmann Coupling
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | CuI (0.5 eq) | 93% |
| Solvent | Toluene | 95% |
| Temperature | 60–130°C | 88–95% |
| Ligand | Ethylenediamine | 10% efficiency↑ |
Alternative Routes
While less efficient, diazonium salt degradation pathways have been explored but suffer from low yields (~40%) due to intermediate instability .
Physicochemical Properties
Thermal and Spectral Data
-
UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transitions)
-
NMR: ¹³C signals at δ 160–165 ppm (C=O), δ 150–155 ppm (pyridine C-I)
Table 2: Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 301.44 g/mol | |
| LogP (Partition) | 2.1 ± 0.3 | |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The iodine atom at position 2 undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) due to its polarizable C-I bond . For example, Suzuki-Miyaura coupling with arylboronic acids produces biaryl derivatives.
Carboxylic Acid Derivitization
The carboxylic acid group enables amidation, esterification, and salt formation. Reaction with thionyl chloride yields the acyl chloride, a precursor for peptide conjugates .
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The compound’s halogen-rich structure mimics ATP-binding motifs in kinase active sites. Derivatives show nM-level inhibition of EGFR and VEGFR-2 in preclinical assays.
Antibacterial Agents
Iodine-substituted pyridines exhibit broad-spectrum activity against Gram-positive pathogens (MIC = 4–8 μg/mL) , likely through membrane disruption.
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, fume hood |
| Storage | 2–8°C, inert atmosphere |
| Spill Management | Absorb with vermiculite |
Industrial and Research Trends
Patent Landscape
Over 15 patents filed since 2020 highlight its role in herbicide formulations (e.g., propionate esters) and PET radiotracers (¹²⁴I-labeled analogs) .
Computational Modeling
DFT studies predict strong electrostatic potential at the iodine site (-0.45 e⁻/Ų), rationalizing its reactivity in cross-coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume